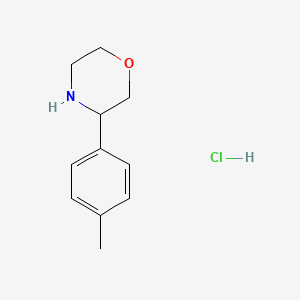

3-(4-Methylphenyl)morpholine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-methylphenyl)morpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-9-2-4-10(5-3-9)11-8-13-7-6-12-11;/h2-5,11-12H,6-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBEZZTSPCWVJES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2COCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590006 | |

| Record name | 3-(4-Methylphenyl)morpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1170445-80-3 | |

| Record name | 3-(4-Methylphenyl)morpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context of Morpholine Derivatives in Chemical Research

The morpholine (B109124) ring, a six-membered heterocycle containing both an amine and an ether functional group, has been a cornerstone in medicinal chemistry for decades. wikipedia.org Its journey into chemical research began with its industrial production and application as a solvent and corrosion inhibitor due to its unique physicochemical properties. wikipedia.orgnih.gov Scientists soon recognized its potential as a "privileged scaffold," a molecular framework that is able to provide ligands for more than one type of receptor or enzyme target. nih.gov

The inherent properties of the morpholine ring, such as its ability to improve aqueous solubility and its favorable metabolic profile, made it an attractive component for drug design. nih.govacs.org Early research led to the incorporation of the morpholine moiety into a wide array of compounds, demonstrating a vast spectrum of biological activities. jchemrev.comijprems.com Marketed drugs containing the morpholine nucleus, such as the analgesic Emorfazone and the antihypertensive agent Timolol, underscored the therapeutic potential of these derivatives. ijprems.comsci-hub.se Furthermore, the development of the antibiotic Linezolid, which features a 4-phenyl-morpholine substituent, highlighted the scaffold's role in creating compounds with novel mechanisms of action. sci-hub.sesci-hub.se This historical success cemented the morpholine ring as a versatile and valuable building block in the ongoing quest for new bioactive molecules. nih.gov

Significance of Substituted Phenylmorpholines in Contemporary Chemical Biology

Building upon the foundational knowledge of morpholine (B109124) chemistry, contemporary research has increasingly focused on a specific subclass: substituted phenylmorpholines. These compounds, characterized by a phenyl group attached to the morpholine ring, often at the 2- or 3-position, are of significant interest in chemical biology and drug discovery. iiab.mewikiwand.comwikipedia.org The parent compound, 2-phenylmorpholine, and its derivatives like phenmetrazine, were historically investigated as psychostimulants. wikipedia.org

Modern chemical biology employs these structures as molecular probes and therapeutic leads targeting the central nervous system (CNS). nih.gov The phenylmorpholine framework is considered a valuable scaffold for developing CNS drug candidates due to its well-balanced lipophilic-hydrophilic profile and its ability to improve permeability across the blood-brain barrier. acs.orgnih.gov

Research has shown that specific substitutions on the phenyl ring and the morpholine core can fine-tune the biological activity of these compounds. nih.gov For instance, derivatives have been synthesized and studied as potent inhibitors of monoamine transporters, which are crucial for regulating neurotransmitter levels in the brain. nih.gov The ability to systematically modify the phenylmorpholine structure allows researchers to explore structure-activity relationships (SAR), leading to the identification of compounds with enhanced potency and selectivity for specific biological targets, such as nicotinic acetylcholine (B1216132) receptors or kinases involved in CNS tumors. nih.govnih.gov This makes substituted phenylmorpholines a vital class of compounds for developing new tools to study neurological processes and for designing potential treatments for a range of neurological and psychiatric conditions. wikiwand.comtandfonline.com

Rationale and Objectives for In Depth Research on 3 4 Methylphenyl Morpholine Hydrochloride

Established Synthetic Routes to this compound

The synthesis of the morpholine core, particularly C-substituted variants like 3-(4-Methylphenyl)morpholine, relies on several established chemical strategies. These routes typically begin with vicinal amino alcohols or their derivatives, which undergo cyclization to form the characteristic 1,4-oxazinane ring. researchgate.netresearchgate.net

One of the most common and foundational methods for constructing the morpholine ring involves the reaction of a primary or secondary amine with two halo-alcohols or by the N-alkylation of an ethanolamine (B43304) with a substituted 2-haloethanol. A more direct and widely applied approach is the cyclization of N-substituted diethanolamines, often under acidic conditions with reagents like sulfuric acid which act as dehydrating agents. researchgate.net Another classical route involves the reductive amination of an appropriate aldehyde with an amino alcohol, followed by cyclization. For 3-aryl morpholines specifically, a key strategy is the condensation of a substituted phenacyl bromide with an ethanolamine derivative, followed by reduction and cyclization.

Optimization of Reaction Conditions and Yields

The efficiency and yield of morpholine synthesis are highly dependent on the optimization of reaction conditions, including the choice of catalyst, solvent, temperature, and reactants. For multi-component reactions, which offer a modular approach to complex morpholines, systematic screening of these parameters is crucial.

For instance, in a copper-catalyzed three-component synthesis of highly substituted morpholines from amino alcohols, aldehydes, and diazomalonates, optimization revealed that the choice of copper catalyst and solvent significantly impacts the yield. nih.gov While this study did not synthesize the exact target compound, the principles of optimization are directly applicable. The data below illustrates how reaction yields can vary based on these factors in a model system. nih.gov

Table 1: Optimization of a Three-Component Morpholine Synthesis

| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Cu(OTf)₂ | DCE | 80 | 40 |

| 2 | Cu(hfacac)₂ | DCE | 80 | 51 |

| 3 | Cu(acac)₂ | DCE | 80 | 65 |

| 4 | Cu(acac)₂ | Toluene | 100 | 52 |

| 5 | Cu(acac)₂ | MeCN | 80 | 41 |

The results indicated that copper(II) acetylacetonate (B107027) (Cu(acac)₂) in 1,2-dichloroethane (B1671644) (DCE) at 80°C provided the optimal yield for the model reaction. nih.gov Such optimization studies are fundamental to developing scalable and efficient syntheses for specific targets like this compound.

Stereoselective Synthesis Strategies for Chiral Resolution

As 3-(4-Methylphenyl)morpholine possesses a chiral center at the C-3 position, enantioselective synthesis is critical for accessing specific stereoisomers, which is often a requirement for developing pharmacologically active agents. chemscene.com Several advanced strategies have been developed for the stereocontrolled synthesis of substituted morpholines.

One prominent method involves the Palladium-catalyzed intramolecular carboamination of O-allyl ethanolamine derivatives. nih.gov This strategy starts with readily available, enantiopure N-Boc protected amino alcohols, which are converted to O-allyl ethanolamines. A subsequent Pd-catalyzed coupling with an aryl halide, such as 4-bromotoluene, would lead to the desired enantiopure cis-3,5-disubstituted morpholine. The reaction proceeds through a proposed syn-aminopalladation mechanism, ensuring high diastereoselectivity. nih.gov

Another powerful approach is the tandem hydroamination and asymmetric transfer hydrogenation of aminoalkyne substrates, catalyzed by a Ruthenium complex. organic-chemistry.org This method is noted for its high efficiency and tolerance of a wide range of functional groups. The high enantiomeric excess (ee) achieved is attributed to crucial hydrogen-bonding interactions between the substrate's oxygen atom and the chiral ligand on the Ru catalyst. organic-chemistry.org

Novel Methodologies for this compound Synthesis

Beyond established routes, ongoing research has introduced novel and more efficient methodologies for constructing the morpholine scaffold, often with improved atom economy, stereocontrol, and greener reaction conditions.

Ethylene (B1197577) Sulfate (B86663) Protocol : A recently developed one or two-step, redox-neutral protocol uses inexpensive and simple reagents, ethylene sulfate and potassium tert-butoxide (tBuOK), to convert 1,2-amino alcohols into morpholines. organic-chemistry.org This method is notable for achieving clean and selective monoalkylation of primary amines, a traditionally challenging transformation, and has been demonstrated on a large scale. organic-chemistry.orgnih.gov

Photocatalytic and Multi-component Reactions : Modern synthetic chemistry has embraced photocatalysis for constructing heterocyclic rings. A scalable, photocatalytic coupling of silicon amine protocol (SLAP) reagents with aldehydes provides access to substituted morpholines under continuous flow conditions using an inexpensive organic photocatalyst. organic-chemistry.org Additionally, copper-catalyzed three-component reactions involving amino alcohols, aldehydes, and diazomalonates offer a highly modular route to structurally diverse and highly substituted morpholines in a single step. nih.gov

Transition-Metal Catalyzed Cyclizations : Various transition metals are employed to catalyze the cyclization of functionalized precursors. Boron trifluoride etherate can mediate the intramolecular hydroalkoxylation of nitrogen-tethered alkenes to yield morpholines. organic-chemistry.org Rhodium catalysts have been used for the intramolecular cyclization of nitrogen-tethered allenols, producing highly substituted morpholines with excellent diastereoselectivity. rsc.org Furthermore, a base-free Pd(DMSO)₂(TFA)₂ catalyst enables a Wacker-type aerobic oxidative cyclization of alkenes to access various heterocycles, including morpholines. organic-chemistry.org

Derivatization and Analog Preparation for Structure-Activity Relationship Studies

The 3-(4-Methylphenyl)morpholine scaffold serves as a valuable building block for creating libraries of analogs to probe structure-activity relationships (SAR). researchgate.net Modifications can be systematically introduced at the morpholine ring nitrogen, the C-3 phenyl group, or other positions on the morpholine ring to understand how structural changes influence biological activity.

Modifications to the Morpholine Ring System

The morpholine ring itself is a key site for structural modification to modulate pharmacokinetic and pharmacodynamic properties. acs.org SAR studies on complex molecules often highlight the critical role of the morpholine oxygen and nitrogen atoms.

In studies of ZSTK474, a PI3K inhibitor containing two morpholine groups, replacing one morpholine with a piperazine (B1678402) ring led to a dramatic decrease in inhibitory activity (over 70-fold reduction for some isoforms). nih.gov This underscores the importance of the morpholine oxygen, which participates in a key hydrogen bond interaction with the enzyme's hinge region. nih.gov However, subsequent N-acetylation of the piperazine analog restored potent inhibition, demonstrating how modifications can compensate for structural changes. nih.gov

Table 2: Effect of Morpholine Ring Modification on PI3Kα Kinase Inhibition for ZSTK474 Analogs

| Compound | Modification | PI3Kα IC₅₀ (nM) |

|---|---|---|

| ZSTK474 | Reference (Two Morpholine Rings) | 1.6 |

| Analog 2a | One Morpholine replaced with Piperazine | 58 |

| Analog 2b | N-acetylated Piperazine Analog | 2.9 |

Further derivatization, such as introducing bridged morpholine moieties, has been explored to decrease lipophilicity and improve CNS penetration by altering the ring's conformation and increasing its polar surface area. bldpharm.com

Substituent Effects on the Phenyl Moiety

The nature and position of substituents on the C-3 phenyl ring are critical determinants of biological activity. The para-methyl group in 3-(4-Methylphenyl)morpholine is just one of many possibilities that can be explored in SAR studies.

Research on analogs of phenmetrazine (3-methyl-2-phenylmorpholine) and methylphenidate provides valuable insights into these effects. For instance, QSAR studies on methylphenidate analogs revealed that the 2'-position of the phenyl ring is intolerant to bulky substituents, while the addition of electron-withdrawing groups at the 3' or 4' positions enhances binding affinity for the dopamine (B1211576) transporter (DAT). researchgate.net Similarly, studies on 3β-(p-substituted phenyl)tropane analogs showed that para-substituents like chloro, iodo, and methyl were significantly more potent than the unsubstituted parent compound. researchgate.net

The position of the substituent is also crucial. Studies comparing 4-methylphenmetrazine (4-MPM) with its ortho- and meta- positional isomers showed that the location of the methyl group significantly alters potency at monoamine transporters. nih.gov This highlights that even minor positional changes on the phenyl ring can lead to profound differences in pharmacological profiles. In other classes of morpholine-containing compounds, substituting the phenyl ring with halogens like fluorine or chlorine has been shown to increase inhibitory activity against certain cell lines. tandfonline.come3s-conferences.org

Synthesis of Isotopic Variants for Mechanistic Research

The synthesis of isotopically labeled versions of this compound is a critical component of advanced pharmacological and metabolic research. Isotopic labeling, the practice of replacing an atom in a molecule with one of its isotopes, provides a powerful tool for elucidating complex biological and chemical processes without altering the fundamental chemical properties of the compound. researchgate.net Isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are commonly used as tracers to investigate metabolic pathways, reaction mechanisms, and pharmacokinetics. nih.govnih.gov The introduction of these heavier, stable isotopes creates a molecular signature that can be readily detected by analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net

The primary rationale for preparing isotopic variants of 3-(4-Methylphenyl)morpholine is to gain a deeper understanding of its absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net For instance, deuterium labeling can be strategically employed to probe metabolic stability. The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can slow down metabolic processes that involve the cleavage of that specific bond, helping to identify sites of metabolic oxidation.

Furthermore, isotopically labeled internal standards are indispensable for quantitative bioanalysis using mass spectrometry. By adding a known quantity of a stable isotope-labeled analog to a biological sample, precise quantification of the unlabeled drug can be achieved, correcting for variations in sample preparation and instrument response.

General Synthetic Approaches

The synthesis of isotopic variants typically follows one of two main strategies:

Step-by-step construction using a commercially available, pre-labeled building block. researchgate.net This is the most common and direct method.

Isotopic exchange reactions on the final compound or a late-stage intermediate, such as H/D exchange. researchgate.net

For a molecule like 3-(4-Methylphenyl)morpholine, the step-by-step approach is generally more feasible and provides site-specific labeling. The core synthesis of phenylmorpholines often involves the cyclization of an amino alcohol with a substituted phenacyl halide or the reduction of an intermediate. wikipedia.orgresearchgate.net These fundamental steps offer opportunities to introduce isotopic labels from simple, labeled precursors.

Deuterium (²H) Labeling

Deuterium can be incorporated into the 3-(4-Methylphenyl)morpholine structure at various positions. A common and efficient method involves the use of a deuterated reducing agent, such as lithium aluminum deuteride (B1239839) (LiAlD₄) or sodium borodeuteride (NaBD₄), during a reduction step in the synthetic pathway. nih.gov For example, a synthetic route proceeding through a ketone or imine intermediate could be targeted.

Consider a synthetic pathway analogous to the synthesis of phenmetrazine, which can be adapted for 3-(4-Methylphenyl)morpholine. wikipedia.org The reduction of an intermediate keto-morpholine or an iminium species would be a prime step for deuterium incorporation. By using LiAlD₄ instead of its protium (B1232500) equivalent (LiAlH₄), deuterium atoms can be specifically installed at positions adjacent to the reduced functional group.

Table 1: Hypothetical Deuterium Labeling Strategies

| Labeled Precursor/Reagent | Position of Deuterium Label | Synthetic Step | Purpose of Labeling |

| Sodium borodeuteride (NaBD₄) | Morpholine ring C-2 and/or C-3 | Reductive amination/cyclization | Metabolic stability studies at the benzylic position |

| Deuterated p-tolualdehyde | Phenyl ring or methyl group | Initial condensation step | Probing metabolism of the tolyl moiety |

| Deuterium gas (D₂) | Multiple positions | Catalytic deuteration | Creating a heavily labeled internal standard for MS |

Carbon-13 (¹³C) Labeling

Incorporating ¹³C atoms into the molecular framework requires starting with ¹³C-labeled precursors, as C-C bond formation is fundamental to the synthesis. rsc.org Depending on the desired labeling pattern, one could start with ¹³C-labeled p-tolualdehyde, a ¹³C-labeled bromopropiophenone analog, or ¹³C-labeled ethanolamine.

For example, to label the benzylic carbon (C2 of the morpholine ring), the synthesis could begin with a p-tolyl Grignard reagent (prepared from ¹³C-labeled bromotoluene) reacting with a labeled glycoaldehyde derivative. A more straightforward approach might involve a synthetic route starting with 1-(4-methylphenyl)ethan-1-one (4'-methylacetophenone) where the carbonyl carbon is ¹³C-labeled.

Table 2: Potential ¹³C-Labeled Precursors and Their Application

| ¹³C-Labeled Precursor | Resulting Labeled Position in Final Compound | Synthetic Utility |

| [¹³C]-Ethanolamine | Morpholine ring (C-5 and/or C-6) | Mechanistic studies of the morpholine ring opening or metabolism |

| p-Tolualdehyde-(carbonyl-¹³C) | Morpholine ring (C-2) | Investigation of metabolic pathways involving the benzylic position |

| [¹³C₇]-Toluene | Phenyl ring and methyl group | Used as a starting material to create a fully labeled aromatic portion for advanced tracer studies |

Nitrogen-15 (¹⁵N) Labeling

Labeling the nitrogen atom within the morpholine ring is achieved by using an ¹⁵N-containing reagent. The most direct method is to employ [¹⁵N]-ethanolamine as a key building block in the cyclization reaction that forms the morpholine ring. The synthesis would proceed similarly to the unlabeled version, but the resulting 3-(4-Methylphenyl)morpholine would contain the heavier nitrogen isotope. This is particularly useful for metabolic studies aiming to track the fate of the entire molecule or to study nitrogen-specific metabolic pathways like N-dealkylation or N-oxidation. researchgate.net

The analysis of these isotopic variants provides invaluable data. Mass spectrometry can easily distinguish between the labeled and unlabeled compounds based on their mass-to-charge ratio, allowing for precise quantification. NMR spectroscopy can also be used, where the presence of ¹³C or ¹⁵N can provide detailed information about the electronic environment and connectivity of atoms within the molecule.

Ligand Binding Profiling and Receptor Affinity Determination (in vitro)

While direct radioligand displacement and competitive binding studies for this compound are not readily found, research on analogous compounds provides insights into its potential receptor affinities, particularly for monoamine transporters.

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor. nih.gov These assays measure the ability of an unlabeled compound to displace a radiolabeled ligand from its receptor, allowing for the calculation of the inhibitory constant (Ki).

For compounds structurally similar to this compound, such as derivatives of methylphenidate which also feature a core amine structure, affinities for the dopamine transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT) have been established. For instance, derivatives of dl-threo-methylphenidate show a general affinity order of DAT > NET >> SERT. nih.gov The substitution pattern on the phenyl ring significantly influences these affinities. nih.gov

A closely related compound, 3-Methyl-2-(4-methylphenyl)morpholine hydrochloride , has been noted for its interaction with dopamine and serotonin pathways, suggesting it binds to their respective transporters. While specific Ki values from radioligand displacement assays for this direct analog are not provided in the available literature, the data for other phenyl-substituted amine structures suggest that this compound would likely exhibit some affinity for these monoamine transporters.

Table 1: Inferred Receptor Affinity Profile for this compound based on Analogous Compounds (Note: This table is illustrative and based on data from structurally related compounds, not direct experimental data for this compound.)

| Receptor/Transporter | Radioligand | Tissue/Cell Line | Inferred Affinity (Ki) | Reference Compound(s) |

| Dopamine Transporter (DAT) | [³H]WIN 35,428 | Rat Striatum | Likely in the nM to low µM range | Methylphenidate derivatives |

| Norepinephrine Transporter (NET) | [³H]Nisoxetine | Rat Frontal Cortex | Likely in the µM range | Methylphenidate derivatives |

| Serotonin Transporter (SERT) | [³H]Paroxetine | Rat Brain Stem | Likely in the high µM range or lower | Methylphenidate derivatives |

Competitive binding studies are crucial for determining the selectivity of a compound across various receptor subtypes. For instance, within the dopamine receptor family, there are several subtypes (D1, D2, D3, D4, D5), and a compound's affinity for each can dictate its pharmacological effects. nih.gov

Studies on various morpholine derivatives have shown a wide range of activities, including antagonism at different G-protein coupled receptors (GPCRs). bldpharm.com For example, certain morpholine-containing compounds have been investigated as antagonists for the human neurokinin-1 receptor. However, specific data for this compound is not available. Based on the profile of related CNS-active compounds, it would be pertinent to screen it against a panel of neurotransmitter receptors, including dopaminergic, serotonergic, and adrenergic subtypes, to ascertain its selectivity profile.

Enzyme Inhibition and Activation Kinetics (in vitro)

The morpholine moiety is present in several known enzyme inhibitors. bldpharm.com Therefore, it is plausible that this compound could modulate the activity of certain enzymes.

Mechanism-based enzyme assays are used to elucidate the mode of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive) and to determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

A key enzyme target for many CNS-active compounds is monoamine oxidase (MAO) , which is involved in the degradation of neurotransmitters like dopamine, norepinephrine, and serotonin. Morpholine-based chalcones have been identified as reversible and selective inhibitors of MAO-A. nih.gov For example, certain (E)-3-(substituted-phenyl)-1-(4-morpholinophenyl)prop-2-en-1-one derivatives have shown MAO-A inhibition with IC50 values in the single-digit micromolar range. nih.gov Given its structure, this compound could potentially act as an inhibitor of MAO-A or MAO-B.

Table 2: Potential Enzyme Inhibition Profile for this compound (Note: This table is speculative and based on the activities of other morpholine-containing compounds.)

| Enzyme | Assay Type | Substrate | Potential Inhibition | Inferred IC50/Ki Range | Reference Compound Class |

| Monoamine Oxidase-A (MAO-A) | Fluorometric | Kynuramine (B1673886) | Possible Competitive/Non-competitive | µM range | Morpholine-based chalcones |

| Monoamine Oxidase-B (MAO-B) | Fluorometric | Kynuramine | Possible Competitive/Non-competitive | µM range | Morpholine-based chalcones |

For enzyme inhibition studies, the choice of substrate and cofactors is critical. In the case of MAO enzymes, common substrates include kynuramine or tyramine, and the enzyme utilizes a flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.gov If this compound were to be profiled for MAO inhibition, these would be the relevant substrates and cofactors to consider in the experimental design.

Ion Channel Modulatory Research (using cellular or reconstituted systems)

The effect of this compound on ion channels has not been specifically reported. Ion channels, such as voltage-gated sodium (Nav), potassium (Kv), and calcium (Cav) channels, are critical for neuronal excitability and are common targets for therapeutic agents. nih.govnih.gov

Electrophysiological techniques, such as patch-clamp recordings in cultured cells expressing specific ion channel subunits or in reconstituted systems, are the gold standard for studying ion channel modulation. nih.gov These studies can reveal whether a compound blocks the channel pore, alters its gating kinetics (activation, inactivation, deactivation), or has other modulatory effects.

While direct evidence is lacking, some morpholine derivatives have been shown to interact with ion channels. For example, certain compounds can modulate potassium channel activity. nih.gov Given its structural features, including a lipophilic phenyl group and a cationic amine center (at physiological pH), this compound possesses the general characteristics of molecules that can interact with the hydrophobic and charged residues within ion channel pores or voltage-sensing domains. nih.gov Further research would be necessary to determine if it has any significant activity on specific ion channels.

Calcium Flux Assays and Other Reporter Gene Systems

No specific data from calcium flux assays or other reporter gene systems for this compound has been found in the reviewed scientific literature. These assays are instrumental in determining a compound's influence on cellular calcium signaling and the activity of specific genetic pathways, but no such investigations have been reported for this compound.

Cellular Signal Transduction Pathways Affected by this compound (in vitro)

Detailed in vitro studies to elucidate the specific cellular signal transduction pathways affected by this compound are not present in the available scientific and patent literature.

Investigation of Downstream Signaling Cascades

A review of existing research indicates that no studies have been published that investigate the downstream signaling cascades modulated by this compound. Consequently, there is no data to report on its effects on specific intracellular signaling molecules or pathways.

Protein-Protein Interaction Studies

There is no information available in the scientific literature regarding protein-protein interaction studies involving this compound. Such studies are vital for identifying the direct protein targets of a compound and understanding its mechanism of action at a molecular level, but this research has not been reported for this compound.

Structure Activity Relationship Sar and Computational Studies of 3 4 Methylphenyl Morpholine Hydrochloride Analogs

Systematic Evaluation of Structural Modifications on Biological Activity

The biological activity of 3-aryl-morpholine analogs is highly dependent on the nature and position of substituents on both the aromatic and morpholine (B109124) rings. Systematic modifications have been explored to understand these relationships and optimize activity for various biological targets, including kinases and G-protein coupled receptors. researchgate.netmdpi.com

Key structural modifications and their impact on activity include:

Substitution on the Phenyl Ring: The electronic and steric properties of substituents on the 3-phenyl group play a crucial role. For instance, in a series of quinazoline (B50416) derivatives with morpholinoalkoxy side chains, the substitution pattern on an aniline (B41778) ring significantly influenced inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) kinase. mdpi.com Trifluoromethyl groups, for example, were found to enhance antiproliferative activity when placed at the meta position of the aniline ring. mdpi.com Similarly, for cathinone (B1664624) analogs, which share structural features with phenyl-amino-heterocycles, aryl substitutions can reduce or abolish stimulant-like actions. nih.gov

Substitution on the Morpholine Ring: Introduction of alkyl groups at the C-3 position of the morpholine ring has been shown to increase anticancer activity in certain contexts. e3s-conferences.org In studies of phendimetrazine (B1196318) (3,4-dimethyl-2-phenylmorpholine), the stereochemistry of the methyl group at the 3-position (cis vs. trans) was confirmed to influence the compound's conformation and, by extension, its interaction with biological targets. cdnsciencepub.com

N-Substitution of the Morpholine Ring: The nitrogen atom of the morpholine ring is a common point for modification to explore new interactions with target proteins or to modulate pharmacokinetic properties. In a series of quinoline-based inhibitors of Mycobacterium tuberculosis, an N-methylpiperazine substituent at a specific position was preferred for potency. researchgate.net For synthetic cathinones, N-methylation was found to enhance potency compared to the parent compound. nih.gov

The following table summarizes general SAR findings for 3-aryl-morpholine analogs based on studies of related compound series.

| Modification Site | Modification Type | Observed Effect on Biological Activity | Example Target/Activity | Citation |

|---|---|---|---|---|

| 3-Phenyl Ring | Electron-withdrawing groups (e.g., -CF3) | Increased antiproliferative activity | EGFR Kinase | mdpi.com |

| 3-Phenyl Ring | 4-methyl or 4-phenyl substituents | Potent caspase 3 inhibition | Caspase 3 | e3s-conferences.org |

| Morpholine C-3 | Alkyl substitution | Increased anticancer activity | mTOR | e3s-conferences.org |

| Morpholine Nitrogen | N-methylation | Enhanced CNS stimulant potency | Dopamine (B1211576) Transporter (DAT) | nih.gov |

| Linker between Morpholine and Core | Increased linker length (e.g., three-carbon vs. two-carbon) | Increased antiproliferative activity | EGFR Kinase | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies provide mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov These models are invaluable for predicting the activity of novel compounds and for guiding the design of more potent analogs.

For morpholine-containing scaffolds, 2D and 3D-QSAR models have been successfully developed for various biological targets. A typical QSAR model is expressed as an equation where biological activity is a function of various molecular descriptors:

Activity = f(Descriptor 1, Descriptor 2, ..., Descriptor n)

These descriptors can be physicochemical (e.g., lipophilicity, electronic properties) or structural (e.g., steric and electrostatic fields).

In a study of N3-phenylpyrazinones, a 3D-QSAR model was developed for corticotropin-releasing factor 1 (CRF1) receptor antagonists. nih.gov The best model yielded a high correlation coefficient (R² = 0.803) and a predictive correlation coefficient for the test set of 0.91, indicating a robust and predictive model. nih.govnih.gov Similarly, for a series of benzothiazole (B30560) derivatives of thioperamide (B1682323) targeting the H3-receptor, QSAR analysis revealed that H3-affinity was influenced by the lipophilicity and steric bulk of substituents on the benzothiazole nucleus. nih.gov The analysis suggested that less bulky and less lipophilic structures could improve potency. nih.gov

The general workflow for developing a QSAR model for 3-(4-Methylphenyl)morpholine analogs would involve:

Data Set Preparation: Assembling a series of analogs with measured biological activity.

Descriptor Calculation: Computing a wide range of molecular descriptors for each analog.

Model Building: Using statistical methods like Partial Least Squares (PLS) to build a regression model.

Model Validation: Rigorously validating the model's predictive power using internal (e.g., cross-validation) and external (e.g., test set) methods. nih.gov

Molecular Docking and Dynamics Simulations of Compound-Target Complexes

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as a 3-aryl-morpholine analog, and its protein target at an atomic level. nih.gov

Molecular Docking predicts the preferred orientation of a ligand within a protein's binding site and estimates the binding affinity, often expressed as a docking score. atlantis-press.com For morpholine-containing compounds, docking studies have provided crucial insights into their mechanism of action. For example, docking of dimorpholinoquinazoline derivatives into the catalytic site of PI3Kα kinase showed that the quinazoline core facilitates proper positioning within the binding site through hydrophobic interactions with key residues like Ile932. mdpi.com In another study, novel morpholine scaffolds were identified as selective dopamine D3 receptor antagonists, with molecular docking simulations helping to rationalize their binding modes. nih.gov

Molecular Dynamics (MD) Simulations are used to study the physical movements of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the flexibility of the binding site. mdpi.com For a quinoline-3-carboxamide (B1254982) inhibitor, MD simulations confirmed the stability of its interactions with the ATM kinase over a 100 ns simulation period. mdpi.com The Root Mean Square Deviation (RMSD) of the protein's backbone atoms is often monitored during the simulation; a stable RMSD value suggests that the protein-ligand complex has reached equilibrium. mdpi.com

The table below presents hypothetical docking results for 3-(4-Methylphenyl)morpholine analogs against a kinase target, illustrating the type of data generated from such studies.

| Analog | Modification | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Citation |

|---|---|---|---|---|---|

| Analog 1 (Parent) | 3-(4-Methylphenyl)morpholine | PI3Kα | -8.5 | Val851, Ile932, Met922 | nih.gov |

| Analog 2 | 4-Trifluoromethylphenyl at C3 | PI3Kα | -9.2 | Val851, Ile932, Thr854 | mdpi.comnih.gov |

| Analog 3 | 4-Methoxyphenyl at C3 | PI3Kα | -8.8 | Val851, Ser774, Ile932 | mdpi.comnih.gov |

| Analog 4 | 3-(4-Methylphenyl)-N-acetylmorpholine | PI3Kα | -7.9 | Val851, Ile932 | nih.gov |

Pharmacophore Model Generation for Ligand Design

A pharmacophore is an abstract representation of the molecular features—such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings—that are essential for a ligand to bind to a specific biological target. nih.gov Pharmacophore models can be generated either based on the structure of the target protein (structure-based) or from a set of known active ligands (ligand-based). nih.gov These models serve as 3D queries to screen large compound libraries for novel hits or to guide the design of new molecules with improved activity. researchgate.net

For N3-phenylpyrazinone antagonists of the CRF1 receptor, a six-point pharmacophore model was developed consisting of two hydrogen bond acceptors, one hydrogen bond donor, two hydrophobic regions, and one aromatic ring. nih.govnih.gov This model successfully guided the development of a 3D-QSAR model and could be used to design novel CRF1 antagonists. nih.gov

The generation of a pharmacophore model for 3-(4-Methylphenyl)morpholine analogs would typically involve:

Conformational Analysis: Generating a set of low-energy conformations for a collection of active analogs.

Feature Identification: Identifying common chemical features present in the active compounds.

Model Generation and Validation: Aligning the molecules based on these features to create a hypothesis. The model is then validated by its ability to distinguish active from inactive compounds.

Conformational Analysis and Stereochemical Impact on Binding

Conformational Analysis: Molecular mechanics calculations and NMR spectroscopy are commonly used to study the conformational preferences of morpholine derivatives. nih.gov For 1-phenyl-1,2,3,4-tetrahydroisoquinolines, which are structurally related to 3-phenylmorpholines, energy calculations showed that the heterocyclic ring prefers a half-chair conformation with the phenyl ring in a pseudo-equatorial position to minimize steric strain. nih.gov In 3,3-dimethylmorpholine, lowering the temperature allowed for the characterization of distinct axial and equatorial methyl groups. cdnsciencepub.com

Stereochemical Impact: Many 3-aryl-morpholine analogs possess one or more chiral centers, meaning they can exist as different stereoisomers (enantiomers or diastereomers). These isomers often exhibit significant differences in biological activity. For example, the S(-)-isomer of the stimulant cathinone is more potent than its R(+) enantiomer. nih.gov In another case, the stereoselective activity of the dopamine receptor antagonist tefludazine (B1214096) was rationalized through conformational analysis, which identified the specific conformation responsible for its potent activity. nih.gov This highlights the importance of controlling stereochemistry during synthesis to obtain the desired therapeutic effect. The course of quaternization at the morpholine nitrogen has also been shown to proceed via a preferred axial attack, a factor that can be critical in the design of analogs where the nitrogen interacts with a target. cdnsciencepub.com

Metabolism and Biotransformation Research of 3 4 Methylphenyl Morpholine Hydrochloride

Identification and Structural Elucidation of Metabolites

Comprehensive profiling and structural elucidation of metabolites resulting from the biotransformation of 3-(4-Methylphenyl)morpholine hydrochloride have not been reported in accessible research literature. The identification of metabolites is a critical step in understanding the complete disposition of a compound and in identifying any potentially active or reactive metabolic products.

Enzymatic Pathways Involved in Biotransformation

The specific enzymatic pathways responsible for the metabolism of this compound have not been definitively identified. Generally, compounds with its structure could potentially be metabolized by a variety of enzyme systems. The Cytochrome P450 (CYP) superfamily of enzymes is often a primary route for the oxidation of such molecules. Other potential pathways could involve UDP-glucuronosyltransferases (UGT) or monoamine oxidases (MAO), depending on the compound's specific chemical properties and substrate affinity. However, without experimental data, the involvement of these or other enzymatic systems is purely hypothetical.

Potential for Metabolic Interactions (in vitro mechanistic studies)

There are no available in vitro mechanistic studies investigating the potential of this compound to act as an inhibitor or inducer of major drug-metabolizing enzymes. Such studies are vital for predicting the likelihood of drug-drug interactions, where the co-administration of one compound can alter the metabolism and clearance of another.

Analytical Methodologies for Characterization and Quantification of 3 4 Methylphenyl Morpholine Hydrochloride in Research

Chromatographic Techniques (e.g., HPLC-UV, LC-MS/MS, GC-MS)

Chromatography is the cornerstone for separating 3-(4-Methylphenyl)morpholine hydrochloride from impurities, synthetic byproducts, or components of a biological matrix. The choice of technique depends on the required sensitivity, selectivity, and the nature of the sample being analyzed.

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used method for purity assessment and quantification. For morpholine-related compounds, reversed-phase columns, such as C18 or C8, are common. nih.govsielc.com The mobile phase typically consists of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, often with an acidic modifier such as trifluoroacetic acid (TFA) or formic acid to ensure good peak shape for the amine. nih.govnih.gov In some cases, mixed-mode columns that utilize both reversed-phase and ion-exchange mechanisms can be employed to retain and separate polar, basic compounds like morpholines. helixchrom.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity compared to HPLC-UV, making it the preferred method for quantifying low concentrations of the compound, especially in complex biological matrices. nih.gov This technique combines the powerful separation of HPLC with the precise detection and structural elucidation capabilities of tandem mass spectrometry. However, a significant challenge in LC-MS/MS analysis is the potential for matrix effects, where endogenous components of a biological sample can suppress or enhance the ionization of the target analyte, potentially leading to inaccurate quantification. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile compounds. Since this compound is a salt and not sufficiently volatile, a derivatization step is typically required to convert it into a more volatile and thermally stable analogue. nih.govnih.gov For morpholine (B109124) and its derivatives, this often involves reaction with agents like sodium nitrite (B80452) under acidic conditions to form a stable N-nitrosomorpholine derivative, which can then be readily analyzed by GC-MS. nih.govnih.gov GC-MS provides excellent separation and definitive identification based on the mass spectrum of the analyte. nih.gov

Method Development and Validation for Purity Assessment

A validated analytical method is essential to guarantee that the results are reliable, reproducible, and accurate. Method validation for purity assessment of this compound involves establishing several key performance characteristics.

Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically demonstrated by a high coefficient of determination (R²) for the calibration curve, often exceeding 0.999. nih.govnih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. nih.gov For GC-MS methods used for morpholine derivatives, LOQs can be in the range of a few micrograms per liter (µg/L). nih.govnih.gov Validated HPLC-UV methods have demonstrated LOQ values as low as 0.0452 mg/L. nih.gov

Accuracy: This refers to the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of the compound is spiked into a sample matrix. Acceptable recovery rates typically fall within a range of 85-115%. For morpholine analysis, recovery rates between 88.6% and 109.0% have been reported. nih.govnih.gov

Precision: This measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is usually expressed as the relative standard deviation (RSD). Intra-day and inter-day precision values are often expected to be below 15%. nih.govnih.gov For example, a validated GC-MS method for morpholine showed intra-day and inter-day RSDs ranging from 2.0% to 7.0%. nih.gov

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products. This is demonstrated by the absence of interfering peaks at the retention time of the analyte.

Table 1: Example of Method Validation Parameters for Morpholine-Related Compounds using Chromatographic Techniques

| Technique | Parameter | Reported Value/Range | Reference |

|---|---|---|---|

| GC-MS (derivatized morpholine) | Linearity (R²) | >0.999 | nih.govnih.gov |

| LOQ | 10.1 - 24.4 µg/kg | nih.govnih.gov | |

| Accuracy (Recovery) | 88.6% - 109.0% | nih.govnih.gov | |

| Precision (RSD) | 1.5% - 7.0% | nih.govnih.gov | |

| HPLC-UV | Linearity Range | 0.5 - 50 mg/L | nih.gov |

| LOQ | 0.0452 mg/L | nih.gov | |

| Accuracy (at different concentrations) | 92% - 107% | nih.gov |

Quantification in Biological Matrices for Research Applications (e.g., cell culture media, tissue homogenates from experimental models)

Quantifying this compound in biological matrices for research purposes, such as in cell culture media or tissue homogenates from experimental models, presents unique challenges that necessitate robust analytical methods, predominantly LC-MS/MS. nih.gov

A critical first step is sample preparation, which aims to extract the analyte from the complex biological matrix and remove interfering substances. Solid-Phase Extraction (SPE) is a common and effective technique for cleaning up samples before LC-MS/MS analysis. mdpi.com The choice of SPE sorbent and elution solvents is optimized to maximize the recovery of the target compound while minimizing matrix components.

As mentioned, matrix effects are a major concern. nih.gov These effects are caused by co-eluting endogenous molecules from the matrix that can alter the ionization efficiency of the analyte in the mass spectrometer's source, leading to inaccurate quantification. To overcome this, strategies such as the use of a stable isotope-labeled internal standard, optimization of chromatographic separation to separate the analyte from matrix interferences, or the use of a surrogate matrix for calibration may be employed. nih.gov

For compounds that are unstable or have poor ionization efficiency, chemical derivatization can be performed prior to LC-MS/MS analysis to create a more stable and readily ionizable product, thereby enhancing the sensitivity and robustness of the method. nih.gov The entire method, from sample extraction to final quantification, must be thoroughly validated to ensure reliable data for pharmacokinetic or metabolic studies in research models. nih.govmdpi.com

Spectroscopic Methods (e.g., NMR, FT-IR, UV-Vis, High-Resolution Mass Spectrometry)

Spectroscopic methods are indispensable for the structural confirmation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The ¹H NMR spectrum would show characteristic signals for the aromatic protons of the 4-methylphenyl group, the methyl protons, and the protons of the morpholine ring. chemicalbook.comguidechem.com Similarly, the ¹³C NMR spectrum would display distinct peaks corresponding to each unique carbon atom in the molecule, confirming the carbon skeleton. spectrabase.com

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C-O-C stretching of the morpholine ether linkage, and C-N stretching. nist.govresearchgate.netspectrabase.com The presence of the hydrochloride salt would be indicated by broad absorptions corresponding to the N-H⁺ stretching of the morpholinium ion.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of the 4-methylphenyl chromophore would result in characteristic UV absorption maxima. The room temperature UV spectrum of the parent compound, morpholine, shows a long-wavelength onset at approximately 255 nm. rsc.org Substituted phenylmorpholines will exhibit absorptions characteristic of the aromatic system. nist.gov

High-Resolution Mass Spectrometry (HR-MS): HR-MS is a powerful tool for determining the precise mass of the parent ion, which allows for the calculation of its elemental composition with high accuracy. nih.gov This technique provides strong evidence for the identity of the compound, distinguishing it from other molecules with the same nominal mass. Analysis of the fragmentation pattern can further corroborate the proposed structure. nih.gov

Chiral Separation and Enantiomeric Purity Determination

The 3-position of the morpholine ring in 3-(4-Methylphenyl)morpholine is a stereocenter, meaning the compound exists as a pair of enantiomers. Since enantiomers can have different biological activities, it is often crucial to separate them and determine the enantiomeric purity of the sample.

High-Performance Liquid Chromatography using a Chiral Stationary Phase (CSP) is the most common and effective technique for enantiomeric separation. nih.govresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® and Chiralpak® columns), are widely used for this purpose. nih.govresearchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times.

Method development involves screening different CSPs and optimizing the mobile phase composition, which typically consists of a nonpolar solvent like hexane (B92381) and an alcohol modifier such as isopropanol (B130326) or ethanol. researchgate.net The nature and concentration of the alcohol modifier can significantly impact the separation efficiency. researchgate.net The quality of the separation is evaluated by the resolution (Rs) and the separation factor (α). A baseline separation with an Rs value greater than 1.5 is generally desired for accurate quantification of each enantiomer. researchgate.net

Stability Studies of this compound Under Laboratory Conditions

Assessing the stability of a research compound is critical to ensure that it remains intact during storage and experimentation. Stability studies for this compound involve exposing the compound to various conditions and analyzing its purity or concentration over time.

The stability of the solid compound is typically tested under different storage temperatures (e.g., -20°C, 4°C, and room temperature) and sometimes exposure to light. nih.govsigmaaldrich.com Similarly, the stability in solution is evaluated in various relevant solvents or media. A validated, stability-indicating HPLC method is used to quantify the parent compound and detect any potential degradation products. nih.gov For a method to be stability-indicating, it must be able to resolve the parent peak from all degradation product peaks. The results, often expressed as the percentage of the initial concentration remaining, determine the appropriate storage conditions and shelf-life for the compound in its solid form and in solution. nih.gov In some cases, related compounds have been shown to be unstable in biological samples, necessitating specific handling procedures like pH and temperature control to prevent degradation during sample preparation. nih.gov

In Vitro and Ex Vivo Biological Characterization of 3 4 Methylphenyl Morpholine Hydrochloride

Cytotoxicity and Cell Viability Assays in Diverse Cell Lines

No published studies detailing the cytotoxic effects or IC50 values of 3-(4-Methylphenyl)morpholine hydrochloride across various cell lines were identified. Research on other morpholine (B109124) derivatives has shown a range of cytotoxic activities depending on the specific substitutions on the morpholine and phenyl rings. mdpi.comnih.gov For instance, certain morpholine-substituted quinazoline (B50416) derivatives have demonstrated significant cytotoxic potential against cancer cell lines such as A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and SHSY-5Y (neuroblastoma). nih.gov However, without direct testing of this compound, its specific impact on cell viability remains uncharacterized.

Interactive Data Table: Cytotoxicity of this compound

| Cell Line | Assay Type | IC50 (µM) | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Genotoxicity and Mutagenicity Assessments (e.g., Ames test, micronucleus assay)

A thorough search of scientific databases yielded no specific data on the genotoxicity or mutagenicity of this compound from standard assays such as the Ames test or micronucleus assay. The genotoxic potential of morpholine and its derivatives can be influenced by the nature of their substituents. nih.gov While some quinoline (B57606) derivatives have shown genotoxic activity in the Salmonella-microsome assay, this information cannot be extrapolated to this compound without direct experimental evidence. nih.gov

Interactive Data Table: Genotoxicity of this compound

| Assay | Test System | Metabolic Activation | Result | Reference |

| Ames Test | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Micronucleus Assay | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Effects on Cellular Processes (e.g., cell cycle, apoptosis, proliferation)

There is no available research documenting the effects of this compound on specific cellular processes like the cell cycle, apoptosis, or proliferation. Studies on other substituted morpholine compounds have indicated that they can influence these pathways. For example, some morpholine-substituted tetrahydroquinoline derivatives have been shown to induce apoptosis in a dose-dependent manner in certain cancer cell lines. mdpi.com The specific impact of the 4-methylphenyl substitution in the target compound on these cellular events has not been investigated.

Interactive Data Table: Effects of this compound on Cellular Processes

| Cellular Process | Cell Line | Method | Key Findings | Reference |

| Cell Cycle | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Apoptosis | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Proliferation | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Studies in Isolated Organ Preparations (e.g., functional assays on smooth muscle, cardiac tissue)

No ex vivo studies on isolated organ preparations, such as functional assays on smooth muscle or cardiac tissue, involving this compound have been reported in the scientific literature. Such studies are crucial for understanding the potential physiological effects of a compound at the tissue and organ level.

Future Research Directions and Translational Perspectives for 3 4 Methylphenyl Morpholine Hydrochloride

Exploration of Undiscovered Molecular Pathways and Target Validation

While the primary known mechanism of action for compounds derived from this scaffold involves the inhibition of the dopamine (B1211576) transporter (DAT), the full spectrum of its biological targets remains largely unexplored. The morpholine (B109124) scaffold itself is a privileged structure in medicinal chemistry, known to be present in drugs targeting the central nervous system (CNS) and possessing activities such as antimicrobial properties. This suggests that 3-(4-Methylphenyl)morpholine hydrochloride could interact with a variety of currently unknown molecular pathways.

Future research should focus on:

Broad-Spectrum Target Screening: Employing high-throughput screening assays against a diverse panel of receptors, enzymes, and ion channels to identify novel biological targets. Given the structural similarities to other CNS-active agents, particular attention should be paid to other monoamine transporters (serotonin and norepinephrine) and off-target receptors like sigma receptors.

Functional Antagonism Studies: Expanding on research performed on similar compounds, studies could investigate the functional antagonism of this compound against various psychostimulants to validate its potential in modulating dopaminergic systems. nih.govnih.gov

Pathway Deconvolution: Once novel targets are identified, downstream signaling pathways must be meticulously mapped. This involves investigating second messenger systems, protein kinase activation, and gene expression changes to understand the full cellular consequence of target engagement. For instance, research on related morpholine derivatives has pointed towards modulation of pathways like the PI3K/Akt/mTOR pathway, which could be a fruitful area of investigation. researchgate.net

Target validation is a critical step to ensure that the observed biological effect is a direct consequence of interaction with a specific molecular target. Methodologies for robust validation include competitive binding assays using radiolabeled ligands (e.g., [³H]GBR 12909 for the dopamine transporter) to determine binding affinities (Ki values) and IC₅₀ values under standardized conditions.

Application of Advanced Omics Technologies (e.g., proteomics, metabolomics)

To gain a holistic understanding of the biological impact of this compound, the application of advanced omics technologies is indispensable. These approaches provide an unbiased, system-wide view of molecular changes induced by the compound.

Proteomics: This technology can be used to analyze global changes in protein expression and post-translational modifications within cells or tissues upon exposure to the compound. For example, a proteomics study on neuronal cells could reveal alterations in the expression of proteins involved in dopamine signaling, synaptic plasticity, or neuroinflammation, providing clues to novel mechanisms of action or identifying biomarkers of response.

Metabolomics: By profiling the complete set of small-molecule metabolites, metabolomics can offer a real-time snapshot of the physiological state of a biological system. Application of this technology could quantify shifts in neurotransmitter levels (dopamine, serotonin (B10506), etc.) and their metabolites in brain tissue or microdialysates. This would provide direct evidence of the compound's in-vivo effect on neurotransmitter reuptake and metabolism, moving beyond in-vitro binding assays.

Development of Novel Research Probes and Chemical Tools

The utility of this compound as a scaffold presents a significant opportunity for the development of specialized chemical tools to probe biological systems. Its role as a building block in organic synthesis allows for systematic structural modifications to create a library of derivatives with tailored properties. chemimpex.com

Key strategies include:

Structure-Activity Relationship (SAR) Studies: As demonstrated with related dopamine transporter inhibitors, systematic modification of the phenyl ring and morpholine core can lead to analogues with significantly enhanced potency and selectivity. nih.govnih.gov Synthesizing a series of analogues of this compound and evaluating their binding affinities can delineate the structural requirements for target interaction.

Enantioselective Synthesis: Many biologically active molecules are chiral, with individual enantiomers exhibiting different pharmacological properties. Developing methods for the chiral resolution or asymmetric synthesis of the enantiomers of this compound is crucial, as one isomer may be significantly more active or selective than the other, as seen in related compounds. nih.gov

Functionalized Probes: Introducing functional groups, such as fluorescent tags or biotin (B1667282) labels, onto the morpholine scaffold can create powerful research probes. These tools can be used for visualization of target receptors in cells and tissues, or for affinity purification of binding partners, aiding in target identification and validation.

Interactive Table: Comparison of Structurally Related Morpholine Derivatives Click on the headers to sort the data.

| Compound | Key Structural Difference | Potential Application/Significance |

|---|---|---|

| This compound | Parent compound with a para-methyl group on the phenyl ring. | Serves as a key intermediate for dopamine reuptake inhibitors like GBR 12909. biosynth.com |

| 3-Methyl-2-(3-chlorophenyl)morpholine Hydrochloride | Chlorine at the meta-position of the phenyl ring. | Exhibits potent antidepressant activity in preclinical models. |

| 3-(4-Fluorophenyl)morpholine Hydrochloride | Fluorine at the para-position of the phenyl ring. | Fluorine substitution can enhance metabolic stability, making it useful for CNS drug discovery. |

| 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone | A more complex piperidyl ketone derivative. | Identified as a potent dopamine transporter inhibitor with functional antagonism against cocaine. nih.govnih.gov |

Integration with Systems Pharmacology Approaches for Predictive Modeling

Systems pharmacology represents a shift from the "one-target, one-drug" paradigm to a more integrated approach that considers the complex network of interactions within a biological system. For this compound, this involves combining experimental data with computational modeling to predict its effects.

Molecular Modeling: Techniques like molecular docking (e.g., using AutoDock Vina) and molecular dynamics (MD) simulations (e.g., using GROMACS) can predict how the compound and its analogues bind to primary targets and potential off-targets. These models can help prioritize the synthesis of new derivatives with improved binding affinity and selectivity.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Computational models can predict the pharmacokinetic profile (absorption, distribution, metabolism, excretion) of new analogues. By integrating this with binding data (pharmacodynamics), researchers can predict the time course of drug action and optimize structural features for better bioavailability and brain permeability.

Predictive Network Modeling: Ultimately, data from target screening, omics studies, and SAR can be integrated into large-scale computational models of neuronal signaling networks. These systems-level models can simulate the effects of introducing the compound, predicting its impact on network dynamics and behavior. This approach can help foresee potential polypharmacological effects (interacting with multiple targets) and guide the design of translational studies.

By systematically pursuing these future research directions, the scientific community can unlock the full potential of this compound, moving beyond its current status as a chemical intermediate to potentially uncover novel pharmacological tools and therapeutic leads.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the purity and structural integrity of 3-(4-Methylphenyl)morpholine hydrochloride?

- Methodological Answer : High-performance liquid chromatography (HPLC) is critical for assessing purity, especially when identifying impurities (e.g., EP/Ph. Eur. impurity standards as in ). Nuclear magnetic resonance (NMR) spectroscopy confirms structural features, such as the morpholine ring conformation and methylphenyl substitution. For example, chair conformations of morpholine derivatives are often validated via X-ray crystallography (e.g., ). Mass spectrometry (MS) and elemental analysis further verify molecular weight and composition .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer : A two-step approach is typical:

Morpholine functionalization : Reacting morpholine with 4-methylbenzyl halides (e.g., chlorides or bromides) under nucleophilic substitution conditions.

Hydrochloride salt formation : Treating the free base with HCl in a polar solvent (e.g., ethanol or acetone) to precipitate the hydrochloride salt (analogous to methods in and ).

Reaction progress is monitored via thin-layer chromatography (TLC), and intermediates are purified via recrystallization or column chromatography .

Q. How does the hydrochloride salt form influence the compound’s solubility and stability?

- Methodological Answer : The hydrochloride salt enhances water solubility compared to the free base, critical for in vitro assays. Stability tests under varying pH (1–7.4) and temperature (4–25°C) are recommended. For example, thermal stability can be assessed via differential scanning calorimetry (DSC), as shown in for related morpholine salts. Hygroscopicity must also be evaluated to optimize storage conditions (e.g., desiccated, RT) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Discrepancies may arise from stereochemical variations or impurities. Strategies include:

- Stereochemical analysis : Use chiral HPLC or X-ray crystallography (as in ) to confirm configuration.

- Standardized assays : Replicate receptor-binding or enzyme inhibition studies under controlled conditions (e.g., pH, temperature).

- Structural analogs : Compare activity with derivatives like 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride () to isolate pharmacophoric contributions .

Q. What experimental design considerations are critical for evaluating the compound’s interaction with adrenergic receptors?

- Methodological Answer :

- In vitro models : Use transfected HEK-293 cells expressing human α/β-adrenoceptors ().

- Competitive binding assays : Employ radiolabeled ligands (e.g., [³H]-Dihydroalprenolol for β-adrenoceptors) with varying concentrations of the compound.

- Functional assays : Measure cAMP production (for β-receptors) or calcium flux (for α-receptors) to assess agonist/antagonist profiles.

Data normalization to positive controls (e.g., propranolol) ensures reproducibility .

Q. How can computational methods aid in optimizing the pharmacokinetic profile of this compound?

- Methodological Answer :

- Molecular docking : Predict binding modes to targets like serotonin or dopamine receptors ().

- ADMET prediction : Tools like SwissADME estimate permeability (LogP), metabolic stability (CYP450 interactions), and toxicity.

- QSAR modeling : Correlate structural features (e.g., substituent position on the phenyl ring) with bioavailability using datasets from analogs (e.g., ) .

Q. What strategies mitigate challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?

- Methodological Answer :

- Catalytic asymmetric synthesis : Use chiral catalysts (e.g., BINAP-metal complexes) during morpholine ring formation.

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and enantiomeric excess (ee).

- Crystallization optimization : Explore solvent/anti-solvent systems (e.g., ethanol/water) to enhance yield and purity, as demonstrated for related hydrochlorides ( ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.